3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione 3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione
Brand Name: Vulcanchem
CAS No.: 1501-47-9
VCID: VC0074979
InChI: InChI=1S/C5H4N6O2/c6-4-7-2-1(10-11-4)3(12)9-5(13)8-2/h(H4,6,7,8,9,11,12,13)
SMILES: C12=C(NC(=O)NC1=O)N=C(N=N2)N
Molecular Formula: C5H4N6O2
Molecular Weight: 180.12 g/mol

3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione

CAS No.: 1501-47-9

Main Products

VCID: VC0074979

Molecular Formula: C5H4N6O2

Molecular Weight: 180.12 g/mol

3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione - 1501-47-9

CAS No. 1501-47-9
Product Name 3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione
Molecular Formula C5H4N6O2
Molecular Weight 180.12 g/mol
IUPAC Name 3-amino-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione
Standard InChI InChI=1S/C5H4N6O2/c6-4-7-2-1(10-11-4)3(12)9-5(13)8-2/h(H4,6,7,8,9,11,12,13)
Standard InChIKey XMMKYOZIGTXQMC-UHFFFAOYSA-N
Isomeric SMILES C12=NNC(=NC1=NC(=O)NC2=O)N
SMILES C12=C(NC(=O)NC1=O)N=C(N=N2)N
Canonical SMILES C12=C(NC(=O)NC1=O)N=C(N=N2)N
Synonyms 3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione
PubChem Compound 5354887
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator